molecular formula C24H25N5O6 B2566604 1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine CAS No. 185311-74-4

1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine

Cat. No.: B2566604
CAS No.: 185311-74-4
M. Wt: 479.493
InChI Key: NRQLGAYYWWYLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorenylidene intermediate, which is then functionalized with nitro groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine involves its interaction with specific molecular targets. The compound’s nitro groups and piperidine moiety play a crucial role in its biological activity. It may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-piperidinyl{2,4,7-trisnitro-9H-fluoren-9-ylidene}methyl)piperidine is unique due to its combination of a piperidine ring, fluorenylidene moiety, and multiple nitro groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

1-[piperidin-1-yl-(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O6/c30-27(31)16-7-8-18-19(13-16)23(20-14-17(28(32)33)15-21(22(18)20)29(34)35)24(25-9-3-1-4-10-25)26-11-5-2-6-12-26/h7-8,13-15H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQLGAYYWWYLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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